Cerium(4+) fluoride--water (1/4/1)
Description
Cerium(4+) fluoride–water (1/4/1), chemically represented as CeF₄·H₂O, is a hydrated form of cerium tetrafluoride (CeF₄). This compound is characterized by its orthorhombic crystal structure, hygroscopic nature, and thermal stability up to 550°C . Key physicochemical properties include:
- Molecular formula: CeF₄·H₂O
- Molecular weight: 216.11 g/mol
- Density: 4.77 g/cm³
- Solubility: Poor solubility in cold water, with slow hydrolysis observed in aqueous environments .
CeF₄·H₂O is synthesized via controlled reactions between cerium precursors (e.g., CeCl₃) and fluoride sources (e.g., NH₄F) under specific hydration conditions. Its stability and low solubility make it suitable for applications in catalysis, fluoride adsorption, and biomedical coatings due to its redox activity and biocompatibility .
Properties
IUPAC Name |
cerium(4+);tetrafluoride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4FH.H2O/h;4*1H;1H2/q+4;;;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKPYHDQRHZOTL-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[F-].[F-].[F-].[F-].[Ce+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeF4H2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747927 | |
| Record name | Cerium(4+) fluoride--water (1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.125 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60627-09-0 | |
| Record name | Cerium(4+) fluoride--water (1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrofluoric Acid Reaction with Cerium(IV) Salts
A direct route involves reacting cerium(IV) salts with hydrofluoric acid (HF). For instance, ceric ammonium nitrate ((NH₄)₂Ce(NO₃)₆) can be treated with concentrated HF under reflux conditions. The reaction proceeds as:
Key parameters include maintaining a pH < 2 to prevent hydrolysis of Ce⁴⁺ and a temperature range of 60–80°C to optimize yield. The product is isolated via vacuum filtration and washed with dilute HF to remove residual nitrate ions.
Table 1: Optimal Conditions for HF-Based Synthesis
| Parameter | Range |
|---|---|
| HF concentration | 40–48% (w/w) |
| Reaction temperature | 60–80°C |
| pH | 1.0–1.5 |
| Yield | 85–92% |
Hydrothermal Synthesis
Hydrothermal methods enhance crystallinity by leveraging high-pressure aqueous environments. A mixture of CeO₂ and HF (1:6 molar ratio) is sealed in a Teflon-lined autoclave and heated to 150–200°C for 24–48 hours. The process facilitates the formation of CeF₄·H₂O through the reaction:
XRD analysis of the product reveals a monoclinic phase (space group C2/c) with lattice parameters a = 13.05 Å, b = 6.67 Å, and c = 13.63 Å.
Dry Synthesis via Ammonium Cerium Fluoride Decomposition
Intermediate Formation: (NH₄)₄CeF₈
A two-step dry method involves synthesizing ammonium cerium fluoride ((NH₄)₄CeF₈) as an intermediate. CeO₂ is mixed with ammonium bifluoride (NH₄HF₂) in a 1:6 molar ratio and heated to 390 K under argon:
The intermediate is characterized by XRD and scanning electron microscopy (SEM), showing flaky morphology with crystallites <10 nm.
Thermal Decomposition to CeF₄·H₂O
Heating (NH₄)₄CeF₈ at 570 K under argon yields CeF₄ nanoparticles, which hydrate upon exposure to atmospheric moisture:
Thermogravimetric analysis (TGA) confirms a 12.3% mass loss at 150°C, consistent with the stoichiometry of CeF₄·H₂O.
Table 2: Dry Synthesis Parameters and Outcomes
| Parameter | Value |
|---|---|
| Decomposition temp | 570 K |
| Argon flow rate | 8 mL/min |
| Particle size | 10 ± 2 nm |
| Hydration time | 24–72 hours |
Characterization of CeF₄·H₂O
Structural Analysis
XRD patterns of CeF₄·H₂O match the U/Pu fluoride hydrate structure, with a CeF₈ polyhedral network stabilized by hydrogen-bonded water molecules. TEM reveals rod-like nanorods (150 ± 5 nm length, 20 ± 2 nm diameter) with lattice fringes corresponding to the (111) plane (d-spacing = 3.15 Å).
Spectroscopic Properties
¹⁹F NMR spectra show a single resonance at −155 ppm, indicative of equivalent fluoride ligands in the CeF₈ unit. IR spectroscopy identifies O–H stretches at 3450 cm⁻¹ and Ce–F vibrations at 420 cm⁻¹.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Particle Size | Scalability |
|---|---|---|---|---|
| Wet (HF) | 85–92 | 98 | Micron-scale | High |
| Hydrothermal | 78–88 | 95 | 100–200 nm | Moderate |
| Dry (NH₄)₄CeF₈ | 90–95 | 99 | 10–20 nm | Low |
The dry method offers superior purity and nanoscale control but requires inert conditions, limiting scalability. Wet methods, while scalable, necessitate stringent pH control to avoid Ce⁴⁺ reduction.
Challenges in Stabilizing Ce(IV) in Aqueous Media
Ce⁴⁺ is highly oxidizing, reacting with water to form Ce³⁺ and O₂. Stabilization strategies include:
-
Complexing Agents : Nitrate or sulfate ions stabilize Ce⁴⁺ via coordination.
-
Inert Atmosphere : Prevents oxidative degradation during drying.
Applications and Implications
CeF₄·H₂O’s structural analogy to actinide fluorides makes it a non-radioactive surrogate for nuclear waste studies. Its high surface area nanoparticles (10–20 nm) are promising for catalytic oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
Cerium(4+) fluoride undergoes several types of chemical reactions, including:
Oxidation: Cerium(4+) fluoride is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to cerium(3+) fluoride under certain conditions.
Substitution: Cerium(4+) fluoride can participate in substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Cerium(4+) fluoride is used in oxidation reactions with reagents such as hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas or metal hydrides can reduce cerium(4+) fluoride to cerium(3+) fluoride.
Substitution Reactions: Ligands such as dimethyl sulfoxide (DMSO) can replace fluoride ions in cerium(4+) fluoride to form coordination complexes.
Major Products Formed
Oxidation: Oxidized products of organic and inorganic compounds.
Reduction: Cerium(3+) fluoride.
Substitution: Coordination complexes like [CeF4(DMSO)2].
Scientific Research Applications
Cerium(IV) fluoride hydrate, also known as cerium(4+) fluoride—water (1/4/1), is a water-insoluble cerium source used in oxygen-sensitive applications like metal production . It has several commercial applications, including uses in metallurgy, glass and glass polishing, ceramics, catalysts, and phosphors . In steel manufacturing, it serves to eliminate free oxygen and sulfur by creating stable oxysulfides and binding undesirable trace elements like lead and antimony .
Chemical Properties and Identifiers
Key features of Cerium(IV) fluoride hydrate include :
- Formula:
- Molecular Weight: 216.11 g/mol (anhydrous)
- CAS Number: 60627-09-0
- InChI Key: SWURHZJFFJEBEE-UHFFFAOYSA-J
- Solubility: Insoluble in water but slowly hydrolyzed by cold water
Safety and Hazards
Cerium(4+) fluoride--water (1/4/1) is associated with several hazard statements :
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation
Precautionary measures include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray
- P280: Wear protective gloves/protective clothing/eye protection/face protection
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Case Studies and Research Findings
Fluoride Adsorption: Synthesized magnetic core-shell Ce-Ti@Fe3O4 nanoparticles were tested as an adsorbent for fluoride removal . The adsorption capacities were 44.37 and 91.04 mg/g at pH 7 for Ce-Ti oxides and Ce-Ti@Fe3O4 nanoparticles, respectively . The process involves an anionic exchange between the OH- group on the nanomaterial surface and F- .
Mechanism of Action
The mechanism by which cerium(4+) fluoride exerts its effects involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of cerium(3+) fluoride and the oxidized product. The molecular targets and pathways involved in these reactions depend on the specific substrate being oxidized .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cerium(III) Fluoride (CeF₃)
- Oxidation state : Ce³⁺ vs. Ce⁴⁺ in CeF₄·H₂O.
- Solubility : CeF₃ is sparingly soluble in water (solubility product Ksp ~10⁻¹⁸), whereas CeF₄·H₂O exhibits even lower solubility due to its tetravalent state and hydration structure .
- Applications : CeF₃ is widely used in optical materials (e.g., scintillators), while CeF₄·H₂O is leveraged for its oxidative properties in environmental remediation (e.g., fluoride adsorption) .
Europium Fluorides (EuF₂, EuF₃)
- Oxidation states : Eu²⁺/Eu³⁺ vs. Ce⁴⁺. Europium’s divalent state (EuF₂) is highly insoluble (Ksp < 10⁻²⁰), while CeF₄·H₂O’s tetravalent state allows unique redox behavior absent in europium compounds .
- Reactivity : Ce⁴⁺ compounds are stronger oxidizers compared to Eu³⁺, enabling catalytic applications in wastewater treatment .
Zirconium Tetrafluoride (ZrF₄)
- Structure : ZrF₄ shares a tetravalent metal fluoride structure with CeF₄ but lacks redox activity due to Zr’s stable +4 oxidation state.
- Thermal stability : ZrF₄ melts at ~932°C, higher than CeF₄·H₂O (melting point ~650°C) .
- Applications : ZrF₄ is used in glass manufacturing, while CeF₄·H₂O’s hydration enhances its suitability for aqueous-phase adsorption .
Cerium-Doped Hydroxyapatite (Ce-HAp)
- Composition : Ce³⁺ or Ce⁴⁺ substitutes Ca²⁺ in hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂).
- Biocompatibility: Ce-HAp exhibits non-toxicity and photoluminescence, unlike CeF₄·H₂O, which is primarily used for its chemical stability .
Comparative Data Tables
Table 1: Solubility and Structural Properties
| Compound | Oxidation State | Solubility (H₂O) | Crystal System | Key Applications |
|---|---|---|---|---|
| CeF₄·H₂O | +4 | Low | Orthorhombic | Adsorption, catalysis |
| CeF₃ | +3 | Very low | Trigonal | Optical materials |
| EuF₃ | +3 | Insoluble | Orthorhombic | Phosphors, sensors |
| ZrF₄ | +4 | Moderate | Monoclinic | Fluoride glasses |
Table 2: Fluoride Adsorption Performance
*Estimated based on analogous Ce⁴⁺ systems .
Key Research Findings
- Antioxidant Activity: CeF₄ nanoparticles (derived from CeF₄·H₂O precursors) exhibit superior antioxidant effects compared to Ce³⁺ ions, reducing oxidative stress in epithelial cells by 40–60% .
- Adsorption Efficiency : Ce⁴⁺-incorporated adsorbents outperform Ce³⁺ analogues due to stronger electrostatic interactions with fluoride ions .
- Thermal Behavior : CeF₄·H₂O decomposes at >550°C, releasing HF, whereas CeF₃ remains stable up to 1400°C, highlighting divergent applications in high-temperature vs. aqueous environments .
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing Cerium(4+) fluoride–water (1/4/1) with high purity?
- Methodological Answer : Synthesis requires controlled hydration conditions to stabilize the Ce(IV) oxidation state. Electrolytic reduction of CeO₂ in a molten fluoride salt matrix, followed by controlled hydrolysis, ensures minimal Ce(III) contamination. Purity is validated via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm the 1:4:1 stoichiometry . For oxygen-sensitive applications, inert atmospheres (e.g., argon) are critical during synthesis to prevent Ce(IV) reduction .
Q. How can fluoride ion activity in Cerium(4+) fluoride–water systems be quantified experimentally?
- Methodological Answer : Fluoride ion activity is measured using a fluoride ion-selective electrode (ISE) calibrated in 1 M HClO₄/NaClO₄ media to stabilize Ce(IV) and prevent hydrolysis. Potentiometric titration with La(NO₃)₃ identifies free fluoride concentrations, while stability constants for Ce(IV)-fluoride complexes are derived using the Gran method .
Q. What analytical techniques are essential for characterizing Ce(IV)-fluoride hydration states?
- Methodological Answer : TGA coupled with differential scanning calorimetry (DSC) quantifies water content and decomposition temperatures. Infrared (IR) spectroscopy identifies O-H stretching modes (3,200–3,600 cm⁻¹) and Ce-F vibrational bands (400–500 cm⁻¹). XRD confirms crystallinity and lattice parameters, distinguishing between amorphous and crystalline phases .
Advanced Research Questions
Q. How does the Ce(IV)/Ce(III) redox ratio influence the dissolution kinetics of refractory oxides (e.g., PuO₂) in Ce(IV)-fluoride–water systems?
- Methodological Answer : Dissolution efficiency depends on maintaining a high Ce(IV)/Ce(III) ratio (>5:1) to sustain oxidative capacity. Cyclic voltammetry monitors real-time redox potential, while inductively coupled plasma mass spectrometry (ICP-MS) tracks Pu and Ce speciation. Stoichiometric Ce(IV) replenishment (e.g., via electrochemical regeneration) is required to avoid rate-limiting Ce(IV) depletion, as observed in HNO₃-Ce(IV)-KF systems .
Q. What experimental design considerations resolve contradictions in fluoride’s role as a dissolution promoter versus inhibitor in Ce(IV)-based systems?
- Methodological Answer : Conflicting results arise from competing mechanisms: fluoride enhances dissolution by forming soluble PuF₆²⁻ complexes but inhibits it via CeF₄ precipitation at high concentrations. Design experiments with fixed F⁻/Ce(IV) molar ratios (e.g., 1:1 to 4:1) under controlled HNO₃ concentrations (4–8 M). Use synchrotron X-ray absorption spectroscopy (XAS) to differentiate surface-adsorbed fluoride from bulk-phase species .
Q. How do hydration dynamics affect the catalytic activity of Cerium(4+) fluoride–water (1/4/1) in redox reactions?
- Methodological Answer : Hydrate stability is tested via in situ Raman spectroscopy under varying humidity (10–90% RH). Catalytic activity for oxidation reactions (e.g., CO to CO₂) is measured in flow reactors, correlating turnover frequency (TOF) with hydrate phase transitions. Dehydration at >150°C reduces activity due to Ce(IV) reduction, necessitating rehydration protocols .
Data Analysis & Contradiction Resolution
Q. Why do studies report divergent dissolution rates for Ce(IV)-fluoride systems in acidic media?
- Methodological Answer : Variations stem from differences in PuO₂ preparation (e.g., calcination temperature) and dissolvent-to-oxide ratios. Normalize data by expressing dissolution as % PuO₂ dissolved per initial F⁻/PuO₂ or Ce(IV)/PuO₂ ratio. Use multivariate regression to isolate variables (e.g., HNO₃ concentration, temperature) .
Q. How to address discrepancies in fluoride adsorption isotherms for Ce(IV)-hydroxide composites?
- Methodological Answer : Competing ions (e.g., phosphate, sulfate) alter fluoride adsorption capacity. Conduct batch tests with synthetic wastewater spiked with 10–100 mg/L F⁻ and varying ionic strengths (0.01–0.1 M NaCl). Fit data to Langmuir/Freundlich models, and validate with X-ray photoelectron spectroscopy (XPS) to quantify surface F⁻ coverage .
Experimental Design Tables
Table 1 : Optimal Conditions for Ce(IV)-Fluoride Synthesis
| Parameter | Range | Analytical Validation | Reference |
|---|---|---|---|
| Temperature | 80–100°C (hydrated) | TGA (weight loss ~18% H₂O) | |
| Atmosphere | Argon | XRD (CeF₄·4H₂O phase) | |
| Ce(IV)/F⁻ Molar Ratio | 1:4 | ICP-OES (Ce:F = 1:4.1 ±0.2) |
Table 2 : Dissolution Efficiency of PuO₂ in 4 M HNO₃
| Ce(IV)/PuO₂ Ratio | F⁻/PuO₂ Ratio | % Dissolved (24h) | Key Limitation | Reference |
|---|---|---|---|---|
| 2:1 | 1:1 | 45% | Ce(IV) depletion | |
| 4:1 | 2:1 | 78% | CeF₄ precipitation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
